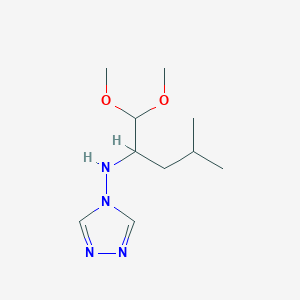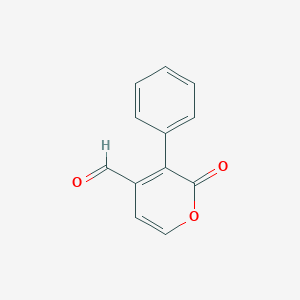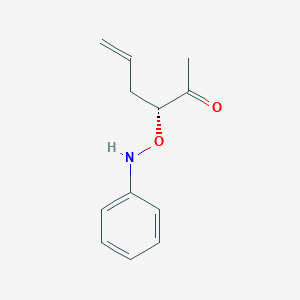![molecular formula C16H8F4 B12521678 2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene CAS No. 797047-88-2](/img/structure/B12521678.png)
2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene is an aromatic compound characterized by the presence of multiple fluorine atoms and ethynyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored for its mild reaction conditions and high functional group tolerance. The process generally involves the reaction of 3,4-difluorophenylacetylene with a suitable boron reagent under the catalysis of palladium .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling process. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alkanes.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials with unique properties
Mécanisme D'action
The mechanism of action of 2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may act as an inhibitor of specific kinases, thereby affecting cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide: Known for its selective inhibition of Raf kinases.
4-[(3,5-Difluorophenyl)ethynyl]-2-methylquinazoline: Another compound with similar structural features and potential bioactivity.
Uniqueness
2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene is unique due to its specific arrangement of fluorine atoms and ethynyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
797047-88-2 |
|---|---|
Formule moléculaire |
C16H8F4 |
Poids moléculaire |
276.23 g/mol |
Nom IUPAC |
2-[2-(3,4-difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene |
InChI |
InChI=1S/C16H8F4/c1-2-10-7-14(18)12(15(19)8-10)5-3-11-4-6-13(17)16(20)9-11/h2,4,6-9H,1H2 |
Clé InChI |
BMQXKNQWECNANJ-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC(=C(C(=C1)F)C#CC2=CC(=C(C=C2)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Difluoro(4-propylcyclohexyl)methoxy]-1,2-difluorobenzene](/img/structure/B12521605.png)
![2-(Pyridin-3-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12521609.png)
![Methyl (7E)-7-{[(1R)-1-phenylethyl]imino}oct-2-enoate](/img/structure/B12521612.png)
![2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene](/img/structure/B12521613.png)
![3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine](/img/structure/B12521631.png)

![4-{[(Benzylcarbamothioyl)amino]methyl}benzoic acid](/img/structure/B12521641.png)
![10-{5-[6-(5-Octylthiophen-2-yl)pyridin-3-yl]thiophen-2-yl}decan-1-ol](/img/structure/B12521643.png)
![(1S,4R)-2-(Pent-4-yn-1-yl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12521644.png)


![2-(Tetradec-1-en-3-yn-1-yl)-5-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B12521660.png)
![3-[([1,1'-Biphenyl]-4-yl)amino]propane-1-sulfonic acid](/img/structure/B12521663.png)
![3-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B12521671.png)
